2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide
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Overview
Description
2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide is a complex organic compound with the molecular formula C22H14N6O2S3 and a molecular weight of 490.588 g/mol . This compound is notable for its unique structure, which includes multiple cyano groups, an isothiazole ring, and sulfanyl linkages. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide involves several steps, typically starting with the preparation of the isothiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and isothiazole ring play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide include:
- 2-[(4-Cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide
- 2-[(4-Cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
These compounds share similar structural features but differ in the substituents attached to the isothiazole ring and the phenyl groups. The unique combination of cyano groups and sulfanyl linkages in this compound makes it particularly interesting for research and development .
Properties
CAS No. |
330643-76-0 |
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Molecular Formula |
C22H14N6O2S3 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14N6O2S3/c23-9-14-5-1-3-7-17(14)26-19(29)12-31-21-16(11-25)22(33-28-21)32-13-20(30)27-18-8-4-2-6-15(18)10-24/h1-8H,12-13H2,(H,26,29)(H,27,30) |
InChI Key |
QWUKDBRVEXVVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3C#N)C#N |
Origin of Product |
United States |
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